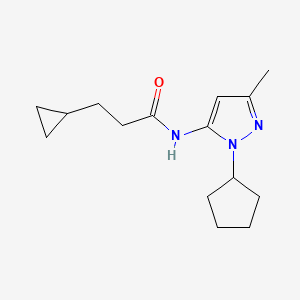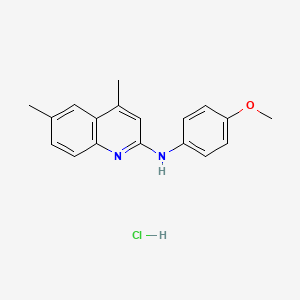
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide, also known as CPP, is a compound that has been extensively studied for its potential use as a research tool in neuroscience. CPP has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in many important physiological and pathological processes in the brain.
作用机制
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide acts as a competitive antagonist at the NMDA receptor, binding to the receptor and preventing the binding of glutamate, the primary neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a reduction in the magnitude of LTP.
Biochemical and Physiological Effects:
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been shown to have a number of biochemical and physiological effects in the brain. These include a reduction in the magnitude of LTP, as well as an increase in the threshold for inducing LTP. N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has also been shown to block the induction of long-term depression (LTD), another important synaptic plasticity process in the brain.
实验室实验的优点和局限性
One of the major advantages of using N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide in lab experiments is its high affinity for the NMDA receptor. This allows researchers to selectively block the activity of the receptor and study its effects on various physiological and pathological processes. However, one of the limitations of using N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide is that it is not a selective antagonist, and can also block the activity of other glutamate receptors.
未来方向
There are a number of future directions for research on N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide and its effects on the NMDA receptor. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another area of interest is the development of more selective NMDA receptor antagonists, which could be used to study the specific roles of different subtypes of the receptor in various physiological and pathological processes.
合成方法
The synthesis of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide involves a multi-step process that begins with the reaction of cyclopentanone with methyl hydrazine to form 1-cyclopentyl-3-methyl-1H-pyrazole. This intermediate is then reacted with cyclopropylcarbonyl chloride to form N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide.
科学研究应用
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes in the brain. One of the most important applications of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been in the study of long-term potentiation (LTP), a process that is thought to underlie learning and memory.
属性
IUPAC Name |
N-(2-cyclopentyl-5-methylpyrazol-3-yl)-3-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11-10-14(16-15(19)9-8-12-6-7-12)18(17-11)13-4-2-3-5-13/h10,12-13H,2-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRQWCSPSLWYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5157676.png)
![2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5157678.png)
![N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5157685.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)

![N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5157706.png)
![4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5157709.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B5157710.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5157714.png)
![5,12-bis(2-hydroxyethyl)-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5157720.png)

![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5157736.png)
![3,4-dimethoxy-N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5157765.png)